![molecular formula C10H8ClN3 B13146284 6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
6'-Chloro-[3,4'-bipyridin]-2'-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Chloro-[3,4’-bipyridin]-2’-amine is a chemical compound belonging to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 6’ position and an amine group at the 2’ position on the bipyridine structure. Bipyridines are known for their versatility in coordination chemistry and their applications in various fields, including catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-[3,4’-bipyridin]-2’-amine typically involves the chlorination of [3,4’-bipyridin]-2’-amine. One common method is the direct chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 6’-Chloro-[3,4’-bipyridin]-2’-amine may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high purity and yield of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
6’-Chloro-[3,4’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The bipyridine structure allows for coupling reactions with other aromatic compounds, forming extended conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of extended conjugated bipyridine systems.
科学的研究の応用
6’-Chloro-[3,4’-bipyridin]-2’-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 6’-Chloro-[3,4’-bipyridin]-2’-amine involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in binding to metal ions, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the bipyridine structure allows for π-π interactions with aromatic systems, enhancing its binding affinity to biological targets.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Lacks the chlorine and amine substituents, making it less versatile in certain applications.
4,4’-Bipyridine: Similar structure but different substitution pattern, leading to distinct chemical properties.
6,6’-Dichloro-[3,3’-bipyridin]-2’-amine: Contains two chlorine atoms, which can alter its reactivity and binding properties.
Uniqueness
6’-Chloro-[3,4’-bipyridin]-2’-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and amine groups allows for versatile reactivity and the formation of stable complexes with metal ions. This makes it a valuable compound in various fields, including catalysis, materials science, and medicinal chemistry.
特性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
6-chloro-4-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-4-8(5-10(12)14-9)7-2-1-3-13-6-7/h1-6H,(H2,12,14) |
InChIキー |
PQKLKRLKDQULJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
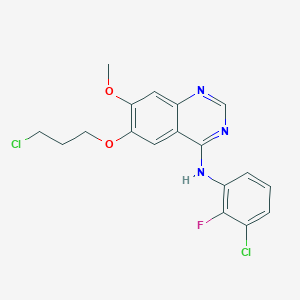
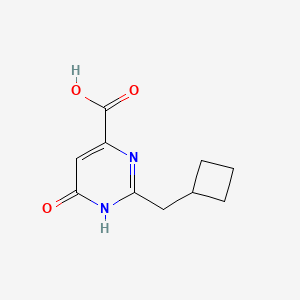
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
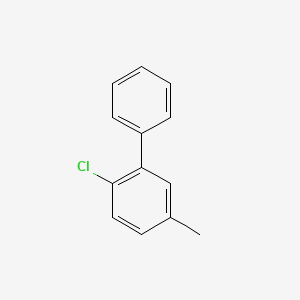
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
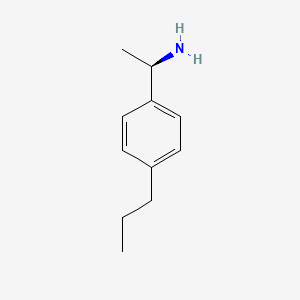
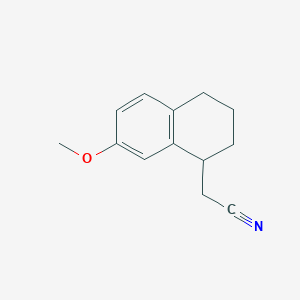
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)
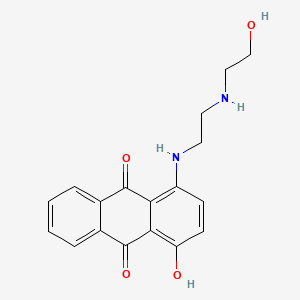
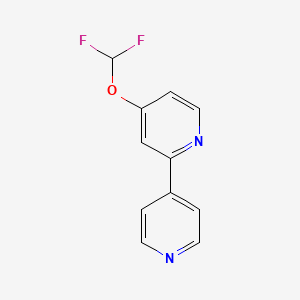
![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
